
N-hydroxyquinoline-2-carbonimidoyl chloride
Vue d'ensemble
Description
“N-hydroxyquinoline-2-carbonimidoyl chloride” is a chemical compound with the molecular formula C10H7ClN2O and a molecular weight of 206.63 g/mol .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “this compound”, has been a topic of interest in the field of medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core, which is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, quinoline derivatives are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C10H7ClN2O), molecular weight (206.63 g/mol), and its structure .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
N-hydroxyquinoline derivatives, including clioquinol and other related compounds, have been extensively studied for their antimicrobial and antifungal properties. These derivatives show activity against a range of microbial and fungal pathogens, making them valuable in the development of new antifungal and antimicrobial agents (Pippi et al., 2017).
Use in Metal Chelation and Alzheimer's Disease Research
8-Hydroxyquinoline derivatives have been shown to complex with metal ions like copper(II) and zinc(II). These properties have made them subjects of interest in Alzheimer's disease research, where metal chelation is considered a potential therapeutic approach. Studies have explored the structural characterization of these metal complexes and their biological implications (Di Vaira et al., 2004).
Catalysis and Synthesis Applications
N-hydroxyquinoline derivatives are used as ligands in catalytic processes, such as the copper-catalyzed hydroxylation of aryl halides. This application is significant in the field of organic synthesis, offering efficient and selective methods for producing key organic compounds (Yang et al., 2011).
Applications in Anticancer Research
Certain hydroxyquinoline derivatives have been investigated for their anticancer properties. These compounds, particularly when coordinated with metals like ruthenium, have shown promising cytotoxic activity against cancer cell lines. This research is pivotal in the development of new anticancer drugs (Havrylyuk et al., 2018).
Photophysical Properties and Luminescence Applications
The photophysical properties of hydroxyquinoline derivatives, especially their luminescence characteristics, have been studied for potential applications in materials science. For example, neodymium complexes with hydroxyquinolines exhibit near-infrared luminescence, which could be useful in various technological applications (Shavaleev et al., 2008).
Solvent Extraction and Separation Processes
Hydroxyquinoline derivatives have been employed in solvent extraction processes, particularly in the separation of rare earth elements. This application is important in the field of hydrometallurgy and resource recovery (Wu et al., 2007).
Orientations Futures
Quinoline derivatives, such as “N-hydroxyquinoline-2-carbonimidoyl chloride”, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and are explored for broad-ranging biological effects . Future research will likely continue to explore the synthesis and functionalization of quinoline derivatives for biological and pharmaceutical activities .
Mécanisme D'action
Target of Action
N-Hydroxyquinoline-2-carbonimidoyl chloride is a derivative of 8-Hydroxyquinoline . The 8-Hydroxyquinoline derivatives are known to bind to a diverse range of targets with high affinities . They are considered “privileged structures” due to their ability to bind to multiple biotargets . .
Mode of Action
8-hydroxyquinoline derivatives, to which this compound belongs, are known to interact with their targets through the formation of covalent complexes .
Biochemical Pathways
8-hydroxyquinoline derivatives have been reported to inhibit 2-oxoglutarate (2og) and iron-dependent oxygenases, which are considered promising therapeutic biotargets for various human diseases .
Result of Action
8-hydroxyquinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Analyse Biochimique
Biochemical Properties
N-hydroxyquinoline-2-carbonimidoyl chloride plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with metal ions such as Cu2+, Zn2+, and Fe3+, which can influence the activity of metalloenzymes . These interactions can lead to the inhibition or activation of enzymatic functions, thereby affecting biochemical pathways. Additionally, this compound can act as a chelating agent, binding to metal ions and altering their availability for biological processes .
Cellular Effects
This compound has been observed to exert various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . It can also modulate the expression of genes involved in oxidative stress response and inflammation, thereby impacting cellular homeostasis . Furthermore, this compound has been reported to affect mitochondrial function, leading to changes in cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as DNA and proteins, through covalent and non-covalent interactions . It has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic function . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and regulatory proteins . These molecular interactions collectively contribute to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to the formation of byproducts that may have different biological activities. Long-term exposure to this compound has been associated with changes in cellular morphology, proliferation, and viability in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological response. It is important to carefully determine the optimal dosage to balance efficacy and safety in preclinical studies involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent conjugation with glutathione or other endogenous molecules . These metabolic transformations can influence the compound’s bioavailability, distribution, and elimination from the body. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites involved in cellular processes . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific subcellular compartments . The distribution of this compound within tissues can be influenced by factors such as tissue perfusion, binding affinity, and cellular uptake . These factors collectively determine the localization and concentration of the compound in different biological contexts.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments through targeting signals or post-translational modifications . For example, it has been shown to localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, this compound can accumulate in mitochondria, affecting mitochondrial function and cellular energy metabolism . Understanding the subcellular localization of this compound provides insights into its mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
(2Z)-N-hydroxyquinoline-2-carboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,14H/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRZTNDBXSLHCB-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C(=N/O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


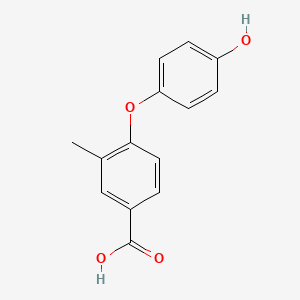
![trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1449707.png)
![4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1449708.png)
![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B1449709.png)

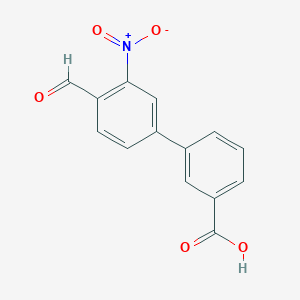
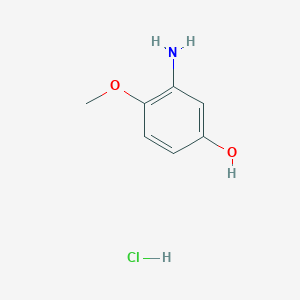
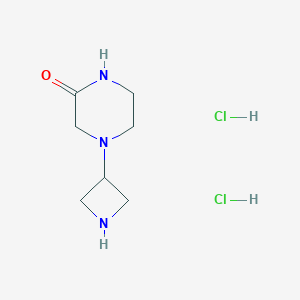
![(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1449719.png)

![4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide hydrochloride](/img/structure/B1449721.png)
![3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1449722.png)
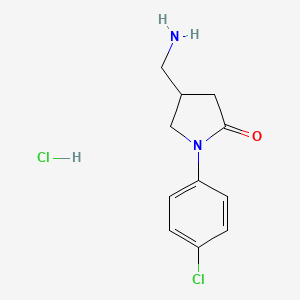
![1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione](/img/structure/B1449727.png)
